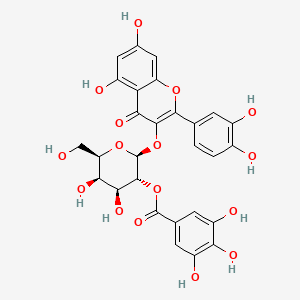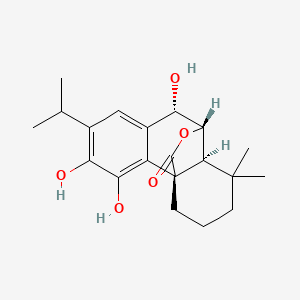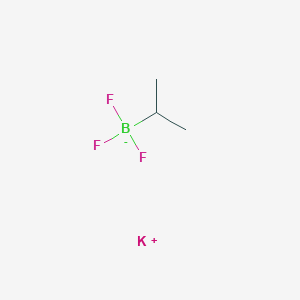
Potassium cyclohexylmethoxymethyltrifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium cyclohexylmethoxymethyltrifluoroborate is a chemical compound with the molecular formula C8H15BF3O.K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly useful in organic synthesis and has found applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Potassium cyclohexylmethoxymethyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethanol with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process begins with the preparation of cyclohexylmethanol, which is then reacted with boron trifluoride etherate in a controlled environment. The resulting intermediate is treated with potassium fluoride to yield the final product. The entire process is monitored to ensure high purity and yield.
化学反応の分析
Types of Reactions
Potassium cyclohexylmethoxymethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
Potassium cyclohexylmethoxymethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is used in the development of pharmaceuticals, especially in the synthesis of complex organic molecules.
Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of potassium cyclohexylmethoxymethyltrifluoroborate involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly stable, allowing it to participate in reactions without decomposing. In coupling reactions, the compound undergoes transmetallation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Potassium cyclohexylmethoxymethyltrifluoroborate can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: This compound is also used in coupling reactions but has different reactivity due to the phenyl group.
Potassium methyltrifluoroborate: It is a simpler compound with a methyl group, offering different reactivity and applications.
Potassium vinyltrifluoroborate: This compound contains a vinyl group, making it useful in the synthesis of alkenes.
The uniqueness of this compound lies in its cyclohexylmethoxymethyl group, which provides distinct reactivity and stability compared to other organotrifluoroborates.
特性
IUPAC Name |
potassium;cyclohexylmethoxymethyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BF3O.K/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h8H,1-7H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCXWNXERCUFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC1CCCCC1)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B7888164.png)

![4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B7888180.png)





![3-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B7888218.png)





